molecular formula C15H13FN2O3S B5971790 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B5971790
M. Wt: 320.3 g/mol
InChI Key: KESJPRFGOKINOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, also known as GSK269962A, is a potent and selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein coupled receptor that plays a key role in the regulation of wakefulness and sleep. GSK269962A has been extensively studied for its potential therapeutic applications in sleep disorders, addiction, and obesity.

Mechanism of Action

4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein coupled receptor that is expressed in the hypothalamus and plays a key role in the regulation of wakefulness and sleep. By blocking the action of orexin-1 receptor, 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide promotes sleep and reduces wakefulness.
Biochemical and physiological effects:
4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been shown to increase sleep time and reduce wakefulness in preclinical studies. It has also been shown to reduce the reinforcing effects of cocaine, suggesting its potential as a treatment for cocaine addiction. 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been studied for its potential in the treatment of obesity, as orexin-1 receptor has been implicated in the regulation of feeding behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide in lab experiments is its selectivity for the orexin-1 receptor, which allows for more specific targeting of the receptor. However, one limitation is that 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide may not be suitable for use in clinical trials due to its poor pharmacokinetic properties.

Future Directions

There are several potential future directions for the study of 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide. One direction is to investigate its potential therapeutic applications in sleep disorders, addiction, and obesity in clinical trials. Another direction is to develop more potent and selective antagonists of the orexin-1 receptor for use in clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide and its effects on biochemical and physiological processes.

Synthesis Methods

The synthesis of 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves a multi-step process that starts with the synthesis of 4-fluoro-2-nitrobenzenesulfonamide. This compound is then subjected to a reduction reaction to obtain the corresponding aniline derivative. The aniline derivative is then reacted with 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid to yield 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide.

Scientific Research Applications

4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in sleep disorders, addiction, and obesity. In a preclinical study, 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide was found to significantly increase sleep time and reduce wakefulness in rats. In another study, 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide was found to reduce the reinforcing effects of cocaine, suggesting its potential as a treatment for cocaine addiction. 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has also been studied for its potential in the treatment of obesity, as orexin-1 receptor has been implicated in the regulation of feeding behavior.

properties

IUPAC Name

4-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c16-11-3-6-13(7-4-11)22(20,21)18-12-5-1-10-2-8-15(19)17-14(10)9-12/h1,3-7,9,18H,2,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESJPRFGOKINOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810120
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-{[(4-Fluorophenyl)sulfonyl]amino}-1,3,4-trihydroquinolin-2-one

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